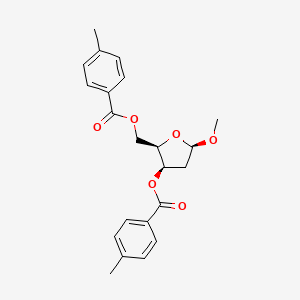

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMWQYDEGWXCTH-ABZYKWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](CC(O2)OC)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s antitumor activity is broad and targets these malignancies specifically.

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis . This interaction results in changes in the DNA structure of the malignancies, disrupting their growth and proliferation.

Biochemical Analysis

Biochemical Properties

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside interacts with various enzymes and proteins in the cell. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which can impact cell signaling pathways and gene expression.

Biological Activity

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside (MDTR) is a purine nucleoside analog with significant biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological mechanisms, effects on cellular processes, and relevant research findings.

- Molecular Formula : C₂₂H₂₄O₆

- Molecular Weight : 384.42 g/mol

- CAS Number : 4330-34-1

MDTR is characterized by its structural components, which include two toluoyl groups protecting the hydroxyl groups at positions 3 and 5 of the ribofuranose sugar. This modification enhances its stability and bioactivity compared to unmodified nucleosides.

MDTR functions primarily as a nucleoside analog , targeting cellular pathways involved in DNA synthesis:

- Inhibition of DNA Synthesis : MDTR interferes with the DNA replication process by mimicking natural nucleotides, thereby inhibiting the activity of DNA polymerases.

- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, which is a critical mechanism in cancer therapies.

Antitumor Effects

MDTR has demonstrated broad antitumor activity against various cancer cell lines. Its efficacy is attributed to:

- Cell Cycle Arrest : By disrupting DNA synthesis, MDTR can induce cell cycle arrest in the S phase, preventing cancer cells from proliferating.

- Cytotoxicity : Studies have shown that MDTR exhibits cytotoxic effects with IC50 values indicating significant potency against several types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| L1210 leukemia | 0.07 |

| P388 leukemia | 0.1 |

| CCRF-CEM lymphoblastic leukemia | 0.2 |

| B16F10 melanoma | 1.5 |

Mechanistic Studies

Research indicates that MDTR's interaction with cellular enzymes leads to:

- Altered Gene Expression : The compound influences gene expression profiles associated with apoptosis and cell cycle regulation.

- Enzyme Interaction : MDTR has been shown to interact with various enzymes involved in nucleotide metabolism, further elucidating its role as an antimetabolite.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry highlighted MDTR's effectiveness against solid tumors and lymphoid malignancies. The compound was shown to significantly reduce tumor growth in xenograft models, demonstrating its potential for clinical applications in oncology . -

Comparative Analysis with Other Nucleoside Analogues :

In comparative studies involving other purine nucleoside analogs, MDTR exhibited superior cytotoxicity profiles against resistant cancer cell lines, suggesting its utility in overcoming drug resistance . -

Mechanistic Insights :

Research published in Cancer Research detailed the biochemical pathways affected by MDTR, emphasizing its role in inhibiting specific kinases involved in cell cycle progression and survival signaling pathways .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the acylation of methyl-2-deoxy-D-ribofuranoside with p-toluoyl chloride in pyridine. This nucleophilic acyl substitution proceeds via activation of the hydroxyl groups at C3 and C5 positions. Pyridine serves dual roles as a solvent and base, neutralizing HCl byproduct and driving the reaction to completion.

The stoichiometric ratio of p-toluoyl chloride to starting material is critical. A molar excess of 2.15 equivalents ensures complete diacylation, as lower ratios result in partial esterification. For instance, 110 g (0.746 mol) of methyl-2-deoxy-D-ribofuranoside reacts with 247.4 g (1.6 mol) of p-toluoyl chloride in 660 mL pyridine at 0–20°C for 16 hours, achieving an 89% yield.

Temperature and Solvent Optimization

Temperature control is paramount to minimize side reactions. Initial cooling to 0°C during reagent addition prevents exothermic runaway, followed by gradual warming to room temperature. Prolonged stirring (16 hours) ensures complete conversion, as confirmed by TLC. Pyridine’s high polarity facilitates dissolution of both reactants, though its toxicity necessitates stringent handling protocols.

Post-reaction workup involves sequential extraction with dichloromethane (DCM) and washes with saturated NaHCO₃, 2N HCl, and brine. Concentration under reduced pressure yields the crude product as a brown oil, which is typically used directly in subsequent steps.

Alternative Acylation Strategies

Tertiary Amine Bases in Aprotic Solvents

To circumvent pyridine’s toxicity, recent patents propose using triethylamine or N-methylmorpholine in toluene or acetonitrile. For example, 1-O-methyl-2-deoxy-L-ribofuranoside reacts with p-toluoyl chloride in toluene with triethylamine, though yields for the D-series analog remain unreported. This method avoids chromatographic purification by precipitating the product directly from the reaction mixture, enhancing scalability.

Gaseous Hydrogen Chloride in Chlorination

A notable variation involves chlorination of the intermediate 1-O-methyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranoside with gaseous HCl in toluene. Maintaining temperatures below 15°C during HCl bubbling prevents degradation, and acetyl chloride is added to sequester methanol byproduct as methyl acetate. This step achieves quantitative yields in the L-series, suggesting potential applicability to D-ribofuranoside derivatives.

Workup and Purification Techniques

Liquid-Liquid Extraction

The combined organic extracts from DCM are washed with 2N HCl to remove residual pyridine, followed by NaHCO₃ to neutralize excess acid. Brine washes reduce emulsion formation, and drying over Na₂SO₄ ensures anhydrous conditions prior to rotary evaporation.

Crystallization and Trituration

Crude product trituration with diethyl ether at elevated temperatures removes impurities. For instance, boiling ether is added to the solid, stirred for 30 minutes, and filtered to isolate pure methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside as a white crystalline solid. This method avoids silica gel chromatography, reducing costs and time.

Comparative Analysis of Synthetic Routes

*Reported for L-series; D-series adaptation pending validation.

Industrial Scalability and Challenges

Solvent Selection and Waste Management

Pyridine’s classification as a hazardous air pollutant necessitates costly waste disposal. Alternative solvents like toluene or acetonitrile, combined with tertiary amines, offer greener profiles but require optimization to match pyridine’s reactivity.

Crystallization vs. Chromatography

Chromatographic purification remains a bottleneck in large-scale synthesis. Crystallization protocols from ether or ethyl acetate/hexane mixtures (e.g., 40% ethyl acetate in hexanes) provide >95% purity without chromatography, as demonstrated in nucleoside analog production .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via regioselective toluoylation of 2-deoxyribose derivatives. Key steps include:

- Protecting the 3- and 5-hydroxyl groups with toluoyl chloride under anhydrous conditions (pyridine/DCM) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the α-anomer, which dominates due to steric and electronic factors .

- Yield optimization requires strict control of temperature (0–5°C during toluoylation) and stoichiometric excess of toluoyl chloride (1.2–1.5 equivalents) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight (e.g., m/z 433.3 for [M+Na]⁺) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselective protection (e.g., absence of OH signals at C3/C5, aromatic toluoyl protons at δ 7.2–8.1 ppm) .

- Polarimetry : Specific optical rotation ([α]D²⁵ ~ +50°) to validate stereochemical purity .

Q. How is this compound utilized in nucleoside synthesis, and what coupling strategies are effective?

- Methodology :

- Glycosylation : React with silylated heterocyclic bases (e.g., thymine, adenine) using TMS triflate as a Lewis acid catalyst in anhydrous acetonitrile .

- Purification : Post-reaction, unreacted sugar and base are removed via silica gel chromatography. β-Anomers can be minimized by pre-activating the sugar with trimethylchlorosilane (TMCS) .

- Yield : Typical nucleoside yields range from 40–60%, with α-anomers predominant due to the Curtin-Hammett principle .

Advanced Research Questions

Q. How can stereochemical outcomes (α/β anomer ratios) be controlled during glycosylation reactions?

- Methodology :

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor α-anomers via SN1 mechanisms, while non-polar solvents (e.g., toluene) may shift to β via SN2 pathways .

- Catalyst tuning : Adjusting TMS triflate concentration (0.2–0.5 equivalents) and reaction time (2–6 hrs) modulates anomer distribution .

- Pre-activation strategies : Pre-forming the glycosyl oxocarbenium ion with TMCS enhances α-selectivity (>90% α) .

Q. How should researchers address contradictory data in reported reaction yields or anomeric ratios?

- Methodology :

- Reproducibility checks : Validate protocols using high-purity reagents (HPLC-grade solvents, freshly distilled toluoyl chloride) .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to distinguish early (kinetic α-dominance) vs. equilibrium (β-formation) conditions .

- Cross-lab validation : Compare results with independent studies using identical starting materials (e.g., CAS 4330-21-6) .

Q. What role do alternative protecting groups (e.g., benzyl vs. toluoyl) play in modifying reactivity for downstream applications?

- Methodology :

- Benzyl groups : Offer orthogonal deprotection (hydrogenolysis) but reduce solubility in non-polar solvents, complicating glycosylation .

- Toluoyl groups : Enhance stability toward acidic conditions and improve crystallinity, critical for X-ray diffraction studies .

- Hybrid approaches : Sequential protection (e.g., 3,5-di-O-toluoyl with 2-O-TBDMS) enables selective functionalization at C2 for fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.